molecular formula C19H20N4O2 B2768693 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034586-56-4

2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2768693
CAS No.: 2034586-56-4
M. Wt: 336.395
InChI Key: IGIBXFFQCSWNSI-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic compound that features a phenoxy group, a pyridinyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(2-bromoacetyl)phenoxy-N-arylcetamide, which can be synthesized by treating the appropriate chloroacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux . The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and imidazolyl groups are known to bind to metal ions and other active sites in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetamide derivatives and pyridinyl-imidazolyl compounds. Examples include:

Uniqueness

What sets 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)22-12-14-23-13-11-21-18(23)17-9-5-6-10-20-17/h2-11,13,15H,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBXFFQCSWNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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